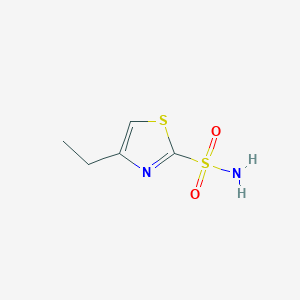

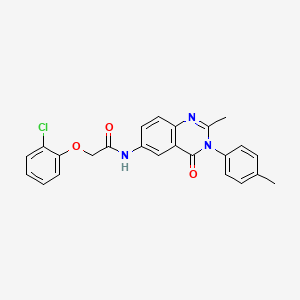

![molecular formula C14H14N2O5 B2422973 4-[(4,6-Dimethoxy-pyrimidin-2-yl)methoxy]benzoesäure CAS No. 402497-58-9](/img/structure/B2422973.png)

4-[(4,6-Dimethoxy-pyrimidin-2-yl)methoxy]benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.28 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

Target of Action

It is structurally similar to sulfonylurea herbicides , which typically target the acetolactate synthase (ALS) enzyme in plants . ALS is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine .

Mode of Action

This inhibition prevents the synthesis of essential amino acids, disrupting protein synthesis and plant growth .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely similar to that of sulfonylurea herbicides, which inhibit the ALS enzyme and disrupt the biosynthesis of essential amino acids . This disruption affects multiple downstream pathways, including protein synthesis, leading to inhibited growth and eventual plant death .

Pharmacokinetics

Based on its structural similarity to sulfonylurea herbicides, it is likely to be highly soluble in water

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of essential amino acid synthesis, disruption of protein synthesis, and inhibition of plant growth . These effects could potentially lead to plant death, assuming the compound acts similarly to sulfonylurea herbicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid. For instance, the compound’s degradation in soils can occur through biotic and abiotic modes, such as biodegradation and hydrolysis . Factors such as soil pH and temperature can affect the rate of degradation . Lower pH levels and a temperature of 27±2°C were found to provide ideal conditions for herbicide decomposition .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as bispyribac, inhibit plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (AHAS) .

Cellular Effects

It is known that similar compounds can have a low to moderate toxicity to biodiversity .

Molecular Mechanism

Similar compounds, such as bispyribac, are known to inhibit the enzyme acetohydroxyacid synthase (AHAS), which is involved in the synthesis of branched-chain amino acids .

Temporal Effects in Laboratory Settings

Similar compounds, such as bispyribac-sodium, are known to be highly soluble in water and non-volatile .

Dosage Effects in Animal Models

Similar compounds, such as bispyribac-sodium, are known to have a low mammalian oral toxicity .

Metabolic Pathways

It is known that similar compounds, such as bispyribac, are metabolized by various microbes .

Transport and Distribution

Similar compounds, such as bispyribac-sodium, are not expected to leach to groundwater due to their physico-chemical properties .

Subcellular Localization

Similar compounds, such as bispyribac, are known to be absorbed by foliage and roots .

Vorbereitungsmethoden

The synthesis of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid involves several steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Analyse Chemischer Reaktionen

4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions are common, where functional groups on the benzoic acid moiety are replaced with other groups.

Vergleich Mit ähnlichen Verbindungen

4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid can be compared with similar compounds such as:

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: This compound has a similar structure but lacks the methoxy group on the benzoic acid moiety.

Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate: This compound is a methyl ester derivative with similar chemical properties.

The uniqueness of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJJCYOYFVFMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2422894.png)

![9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one](/img/structure/B2422897.png)

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2422898.png)

![4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2422899.png)

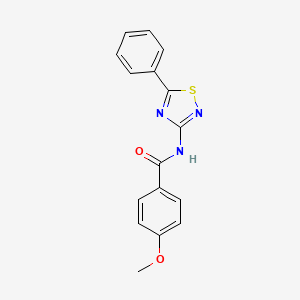

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2422901.png)

![4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2422902.png)

![Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2422907.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2422910.png)